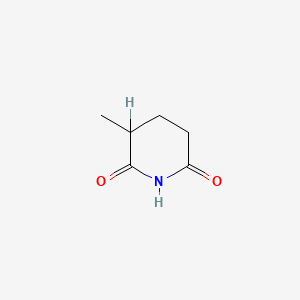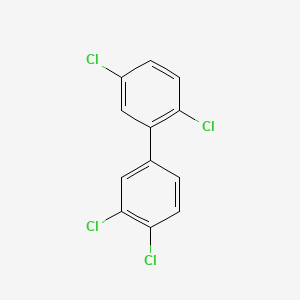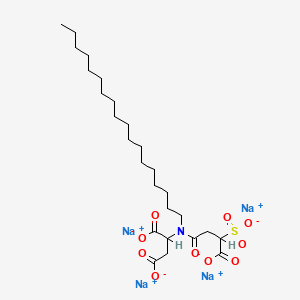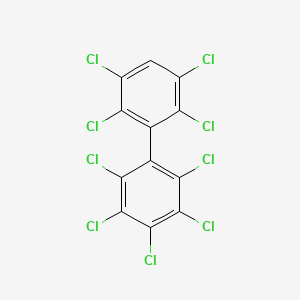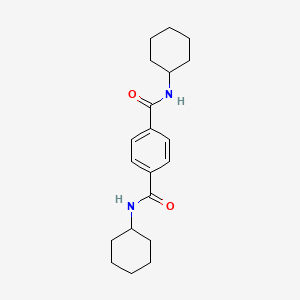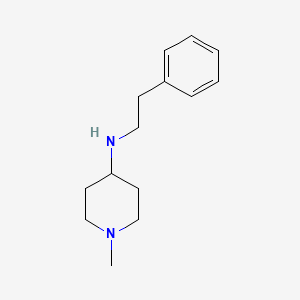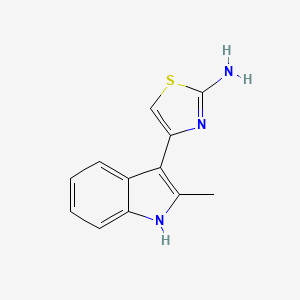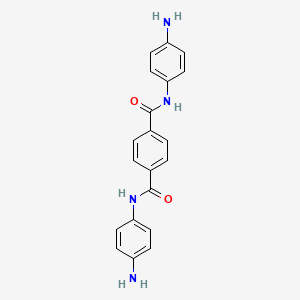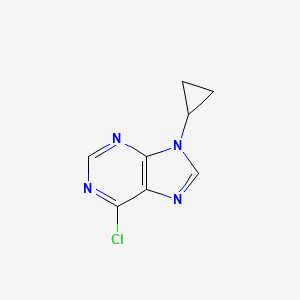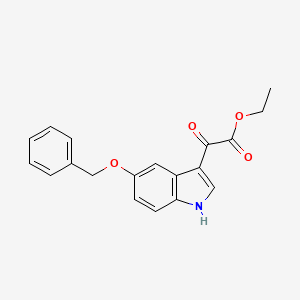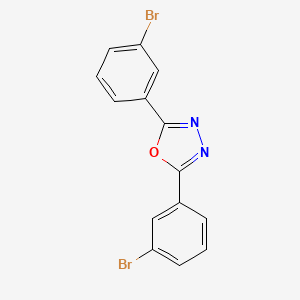
N-Lauroyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Lauroyl-L-lysine is a compound derived from the amino acid lysine . It belongs to the class of N-acyl-amino acids , which are surface-active agents used in various applications due to their excellent surface activity, bacteriostatic effects, and low skin irritation. These compounds find use in cleaning formulations, cosmetics, enantiopure amino acid production, and even as neuromodulators and probes for drug targets .
Synthesis Analysis
The synthesis of this compound involves the acylation of lysine with lauric acid. This reaction results in the formation of an amide bond between the carboxyl group of lauric acid and the amino group of lysine. The process can be catalyzed by enzymes such as aminoacylases, which efficiently convert lauric acid and L-lysine into this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a lysine residue with a lauric acid moiety attached to its amino group. The lauric acid portion provides the hydrophobic tail, while the lysine portion contributes to the hydrophilic head. This amphiphilic structure imparts surfactant properties to this compound, allowing it to interact with both water and oil phases .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Notably, it can undergo hydrolysis, where the amide bond between lauric acid and lysine is cleaved. Additionally, it may serve as a substrate for enzymatic resolution, leading to the production of enantiopure L-lysine or other amino acids. Furthermore, this compound has been explored for its ability to solubilize and refold recombinant proteins .
Physical and Chemical Properties Analysis
Scientific Research Applications
Cosmetic Applications
N-Lauroyl-L-lysine has notable applications in cosmetics. It's recognized for its excellent lubricity, water-repellency, and non-greasy emolliency, making it ideal for makeup products. Derivatives of this compound, like bis (this compound) derivatives, are developed to enhance its solubility in water, making it suitable for liquid cosmetic formulations. These derivatives form hydrogels structured by nanofiber networks and exhibit properties such as being effective foam boosters and sensory modifiers. Additionally, they can form multilamellar vesicles capable of encapsulating water-soluble active ingredients (Kobayashi, Tobita, & Oshimura, 2018).
Surfactant Properties
This compound derivatives, particularly those containing acidic or basic amino acids, exhibit fundamental surfactant properties and antimicrobial activity. These derivatives are synthesized as cationic surfactants and free α-carboxylic acids (amphoteric surfactants) and are known for their solubility in water, surface activity, and effectiveness against certain types of bacteria (Infante, Mollnero, & Erra, 1992).
Corrosion Inhibition
This compound demonstrates an inhibitive effect on the corrosion of mild steel in acidic solutions. Its efficiency increases with concentration but decreases with temperature. The mechanism involves the adsorption of this compound on the surface of mild steel, significantly inhibiting corrosion (Zeng, 2020).
Mechanism of Action
As a surfactant, N-Lauroyl-L-lysine interacts with lipid bilayers, altering their surface tension. It can stabilize emulsions, enhance foaming properties, and improve the solubility of hydrophobic compounds. In cosmetic formulations, it contributes to skin feel and texture. Its role as a neuromodulator and potential anti-inflammatory agent warrants further investigation .
Properties
CAS No. |
59409-41-5 |
|---|---|
Molecular Formula |
C18H36N2O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
6-amino-2-(dodecanoylamino)hexanoic acid |
InChI |
InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
PDQICKRFOKDJCH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |
| 59409-41-5 | |
sequence |
K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


